tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20370802
InChI: InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3
SMILES:
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20370802

Molecular Formula: C13H22ClNO2

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
IUPAC Name tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3
Standard InChI Key JFGATVSZBOIARE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=C)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 3-chloropropenyl group (CH2C(Cl)=CH2\text{CH}_2\text{C(Cl)=CH}_2) and at the 1-position with a Boc-protecting group (C(O)Ot-Bu\text{C(O)O}t\text{-Bu}). The chlorine atom on the propenyl moiety enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions . The Boc group confers stability to the amine functionality, making the compound suitable for multi-step synthetic routes .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2229483-51-4
Molecular FormulaC14H24ClNO2\text{C}_{14}\text{H}_{24}\text{ClNO}_2
Molecular Weight273.80 g/mol
DensityNot reported
Boiling PointNot reported

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure of this compound. In the synthesis of oxindole derivatives, intermediates derived from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit distinct 1H^1\text{H} NMR signals, such as a singlet for the Boc tert-butyl group at δ 1.39 ppm and multiplet signals for the piperidine protons between δ 1.11–2.49 ppm . The 13C^{13}\text{C} NMR spectrum shows carbonyl resonances near δ 154.5 ppm (Boc) and δ 180.3 ppm (oxindole ketone) . HRMS analysis of derivatives yields precise mass-to-charge ratios, such as [M+Na]+=406.2099[\text{M}+\text{Na}]^+ = 406.2099 for a representative oxindole product .

Synthesis and Reaction Mechanisms

Copper-Catalyzed Radical Cascade Reactions

A landmark application of this compound is its participation in visible-light-driven copper-catalyzed reactions. In a reported procedure, tert-butyl 4-iodopiperidine-1-carboxylate undergoes radical addition/cyclization with N-arylacrylamides in the presence of Cu(OTf)2_2, a bisoxazoline ligand (L1), and 1,1,3,3-tetramethylguanidine (TMG) under 410 nm LED irradiation . The reaction proceeds via a radical mechanism:

  • Photoexcitation: Cu(II) absorbs light, generating a Cu(I) species that abstracts iodine from the alkyl iodide.

  • Radical Formation: The resultant alkyl radical adds to the acrylamide double bond.

  • Cyclization: Intramolecular radical cyclization forms the oxindole core.

  • Rearomatization: Oxidation and proton transfer yield the final product .

Table 2: Optimized Reaction Conditions

ParameterValueSource
CatalystCu(OTf)2_2 (5 mol%)
LigandL1 (5 mol%)
BaseTMG (1.8 equiv)
SolventTHF
Temperature25°C
Irradiation410 nm LEDs (50 W × 2)
Reaction Time24 hours
YieldUp to 92%

Scale-Up and Purification

The synthesis scales efficiently to 6 mmol, producing 1.72 g (80% yield) of the oxindole product after column chromatography . Key purification challenges include separating unreacted starting materials and byproducts, addressed using silica gel chromatography with ethyl acetate/hexane gradients .

Applications in Medicinal Chemistry

Oxindole Derivatives as Bioactive Molecules

Oxindoles synthesized from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit structural motifs common in kinase inhibitors and anticancer agents. For example, compound 3 (Table 3) demonstrates a planar oxindole core capable of intercalating DNA or binding ATP pockets . Substitutions on the aryl ring (e.g., chloro, methyl) modulate solubility and target affinity .

Table 3: Representative Oxindole Derivatives

CompoundR-SubstituentYield (%)[M+Na]+[\text{M}+\text{Na}]^+ (Observed)Biological Relevance
3H88406.2099Antiproliferative activity
55-Cl85439.2198Enhanced cytotoxicity
75-Me87420.2256Improved metabolic stability

Comparison with Related Piperidine Derivatives

While tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is tailored for radical chemistry, analogs like tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (PubChem CID: 11150691) and tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate (PubChem CID: 162343378) exhibit distinct reactivities due to their heteroaromatic substituents . These compounds are employed in Suzuki couplings and nucleophilic substitutions, contrasting with the radical-based applications of the target compound .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Future studies could explore:

  • Enantioselective Variants: Developing chiral ligands for asymmetric radical cyclizations.

  • Diverse Electrophiles: Testing reactions with sulfonamides or ureas instead of acrylamides.

  • Continuous-Flow Systems: Improving scalability using photochemical flow reactors.

Biological Evaluation

The oxindole derivatives warrant screening against cancer cell lines and kinase panels. Structure-activity relationship (SAR) studies could optimize potency and selectivity.

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